6-chloro-N-[(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methyl]pyridine-2-carboxamide
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Overview
Description
6-Chloro-N-[(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methyl]pyridine-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group, a carboxamide group, and a triazole ring, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methyl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core One common approach is the reaction of 2-chloropyridine with an appropriate amine derivative under controlled conditions to introduce the carboxamide group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processes to ensure consistency and efficiency. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to introduce the phenyl group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 6-chloro-N-[(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methyl]pyridine-2-carboxamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with various biological targets suggests that it could be useful in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: In the industrial sector, this compound may be used as an intermediate in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-chloro-N-[(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methyl]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
6-Chloro-N-(phenyl)pyridine-2-carboxamide: This compound lacks the triazole ring, making it less complex and potentially less reactive.
5-Methyl-1H-1,2,4-triazole-3-carboxamide: This compound has a similar triazole ring but lacks the pyridine and chloro groups.
N-[(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methyl]pyridine-2-carboxamide: This compound is similar but lacks the chloro group on the pyridine ring.
Uniqueness: 6-Chloro-N-[(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methyl]pyridine-2-carboxamide stands out due to its combination of structural features, which provide it with unique chemical and biological properties
Properties
IUPAC Name |
6-chloro-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-10-18-15(22-21-10)14(11-6-3-2-4-7-11)20-16(23)12-8-5-9-13(17)19-12/h2-9,14H,1H3,(H,20,23)(H,18,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWAMQLGRYKNNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C2=CC=CC=C2)NC(=O)C3=NC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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